N1-Cyclopentylethane-1,2-diamine

概要

説明

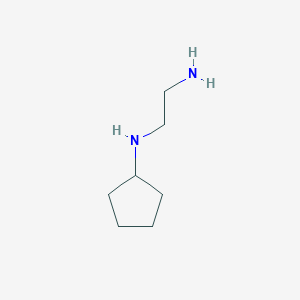

N1-Cyclopentylethane-1,2-diamine is an organic compound with the molecular formula C7H16N2. It is a type of diamine, characterized by the presence of two amine groups attached to a cyclopentyl ring and an ethane backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentylethane-1,2-diamine typically involves the diamination of alkenes. One common method is the electrocatalytic 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock. This method is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility .

Industrial Production Methods

Industrial production of this compound can involve hydrogenation reactions. For instance, dissolving iminodiacetonitrile in an organic solvent and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant under specific conditions (reaction temperature of 50-150°C and reaction pressure of 5-25 MPa) can yield this compound .

化学反応の分析

Types of Reactions

N1-Cyclopentylethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the diamine into corresponding oxides.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, organic solvents, and specific oxidizing or reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

科学的研究の応用

N1-Cyclopentylethane-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of 128.22 . It can be synthesized from ethylenediamine and cyclopentanone .

Synthesis of this compound

This compound can be synthesized using the following procedure :

- React cyclopentanone with ethylenediamine, acetic acid, and 4Å molecular sieves in anhydrous methanol .

- Add sodium cyanoborohydride to the mixture .

- Stir the mixture for 48 hours, then filter to remove solids, and concentrate in vacuo .

- Dissolve the residue in 3 N aqueous sodium hydroxide and extract with methylene chloride .

- Wash the combined organic layers with basic saturated aqueous sodium chloride and dry with anhydrous sodium sulfate .

- Filter and concentrate to obtain the crude product .

- Vacuum distill the material to yield this compound as a clear liquid .

Potential Applications

While the search results do not provide specific applications of this compound, they do offer insight into the uses of related compounds, suggesting potential applications .

- Ligand in Coordination Complexes N,N'-Dimethylethylenediamine, which shares a similar structure, can act as a ligand and form coordination complexes .

- Building Block in Drug Design Nitrogen-containing molecules are essential building blocks for new drug candidates because of the ability of the nitrogen atom to easily form hydrogen bonds with biological targets .

作用機序

The mechanism of action of N1-Cyclopentylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

類似化合物との比較

Similar Compounds

Similar compounds to N1-Cyclopentylethane-1,2-diamine include other 1,2-diamines, such as:

- 1,2-Diaminopropane

- 1,2-Diaminobutane

- 1,2-Diaminopentane

Uniqueness

This compound is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where these specific properties are advantageous .

生物活性

N1-Cyclopentylethane-1,2-diamine, with the molecular formula and a molecular weight of 128.22 g/mol, is a compound that has garnered interest in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.

Synthesis

This compound can be synthesized from ethylenediamine and cyclopentanone in the presence of sodium cyanoborohydride. The reaction conditions typically involve stirring the mixture in anhydrous methanol with acetic acid for approximately 48 hours. The yield of this synthesis is reported to be around 35% .

The biological activity of this compound has been studied primarily through its interactions with various molecular targets. Research indicates that compounds in the diamine class often exhibit a range of pharmacological effects due to their ability to interact with multiple biological pathways.

Key Activities:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for treating infections caused by bacteria and fungi.

- Anti-Tubercular Effects: Certain substituted ethylenediamine derivatives have been investigated for their efficacy against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

- Neuroprotective Properties: There is emerging evidence suggesting that diamines can exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

In Silico Predictions

A study utilizing computer-aided drug design techniques assessed the biological activity profiles of various diamines, including this compound. The findings highlighted the compound's potential interactions with several pharmacological targets. The study emphasized the importance of considering metabolic transformations when evaluating drug-like properties .

Table 1: Predicted Biological Activities of this compound

| Activity Type | Probability (Pa) | Notes |

|---|---|---|

| Antimicrobial | 0.67 | Effective against certain bacterial strains |

| Neuroprotective | 0.55 | Potential for use in neurodegenerative conditions |

| Anti-Tubercular | 0.62 | Efficacy against M. tuberculosis |

Experimental Studies

In experimental settings, this compound has shown promise in various assays:

- Microbial Assays: Laboratory tests indicated that this compound exhibits significant inhibitory effects against pathogenic bacteria.

- Cell Viability Tests: Studies demonstrated that it could enhance cell survival rates under oxidative stress conditions, suggesting its role as a protective agent.

特性

IUPAC Name |

N'-cyclopentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGOLOVCXMHOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。